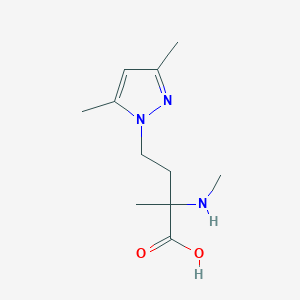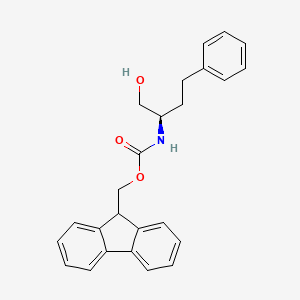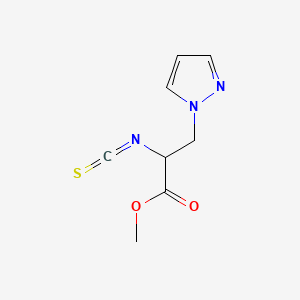
methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of methyl 3-(1H-pyrazol-1-yl)propanoate with a suitable isothiocyanate reagent. One common method is to react methyl 3-(1H-pyrazol-1-yl)propanoate with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cycloaddition Reactions: Reagents such as dienes or alkynes can be used. The reactions are often carried out under thermal or catalytic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis of the isothiocyanate group.
Scientific Research Applications
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes involving isothiocyanate groups.
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins or nucleic acids. The formation of these covalent bonds can alter the function of the target molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrazol-1-yl)propanoate: Lacks the isothiocyanate group and has different reactivity and applications.
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Similar structure but with a methyl group instead of an isothiocyanate group.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Contains an iodine atom instead of an isothiocyanate group.
Uniqueness
Methyl 2-isothiocyanato-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications. The isothiocyanate group allows the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
methyl 2-isothiocyanato-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)7(9-6-14)5-11-4-2-3-10-11/h2-4,7H,5H2,1H3 |
InChI Key |
JCPNMFMUYYTYRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


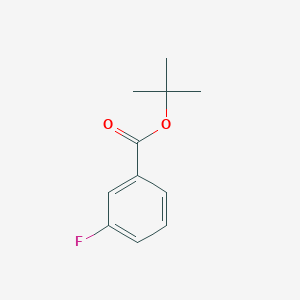
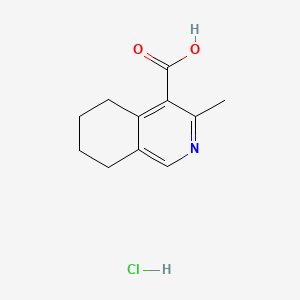
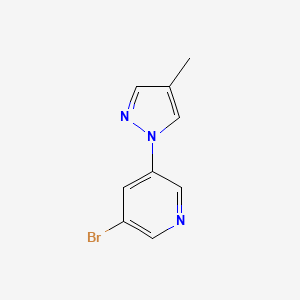

![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)
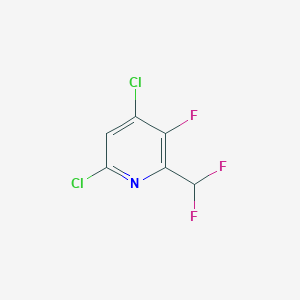
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
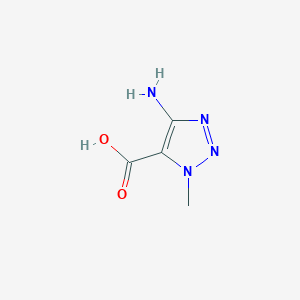
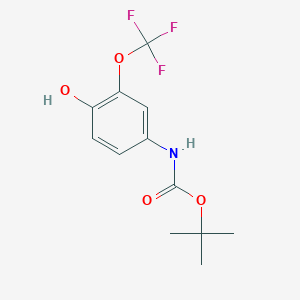
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
